molecular formula C18H12ClFN2O4S B2385660 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide CAS No. 868237-72-3

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No. B2385660
CAS RN: 868237-72-3
M. Wt: 406.81
InChI Key: MGPCOEYLRPVNEW-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12ClFN2O4S and its molecular weight is 406.81. The purity is usually 95%.
BenchChem offers high-quality 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity

Researchers have synthesized novel derivatives of thiazolidinedione, including structures related to the specified compound, and evaluated them for hypoglycemic activity. These compounds demonstrated promising results in lowering blood glucose levels in animal models, indicating their potential application in managing diabetes. For example, certain derivatives have shown significant hypoglycemic activity, highlighting the therapeutic potential of these molecules in diabetes treatment and management (Nikalje, Deshp, & Une, 2012).

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory properties of derivatives similar to the specified compound. These molecules have been synthesized and tested for their ability to reduce inflammation. Some compounds exhibited significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents. This includes studies where novel N-(3-chloro-4-fluorophenyl) derivatives demonstrated notable anti-inflammatory effects, making them candidates for further exploration as treatments for inflammatory diseases (Sunder & Maleraju, 2013).

Antimicrobial Activity

Derivatives of the chemical compound have also been evaluated for their antimicrobial properties. Research into these compounds has revealed antibacterial and antifungal activities against a range of pathogens, indicating their potential as novel antimicrobial agents. For instance, certain sulfide and sulfone derivatives exhibited antimicrobial activity, suggesting their application in combating infectious diseases (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Activity

Research has extended into the anticancer potential of related chemical compounds. Some derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. These studies have identified compounds with promising anticancer activities, suggesting their potential application in cancer therapy. Notably, certain derivatives demonstrated growth inhibition against various cancer cell lines, underscoring the potential of these molecules in anticancer drug development (Karaburun et al., 2018).

properties

IUPAC Name

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S/c19-11-1-6-14(10(7-11)8-15-17(24)22-18(25)27-15)26-9-16(23)21-13-4-2-12(20)3-5-13/h1-8H,9H2,(H,21,23)(H,22,24,25)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPCOEYLRPVNEW-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.